Bibw 2992MA2 -

Bibw 2992MA2

Catalog Number: EVT-12642010
CAS Number:
Molecular Formula: C32H33ClFN5O11
Molecular Weight: 718.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A quinazoline and butenamide derivative that acts as a tyrosine kinase inhibitor of epidermal growth factor receptors (ERBB RECEPTORS) and is used in the treatment of metastatic NON-SMALL CELL LUNG CANCER.
Synthesis Analysis

Methods and Technical Details

The synthesis of Bibw 2992MA2 involves several steps aimed at producing the dimaleate salt form of Afatinib. The process typically starts with the synthesis of the base compound, followed by the formation of the dimaleate salt. Key methods include:

  1. Crystallization: This step often involves dissolving the base compound in a suitable solvent and allowing it to crystallize out as the dimaleate salt.
  2. Compaction Techniques: To improve processability for pharmaceutical formulations, techniques such as roller compaction or slugging are employed to create compacted intermediates from the powdered form of Bibw 2992MA2 .
  3. Sieving and Blending: After compaction, sieving is performed to achieve uniform particle size distribution, which is crucial for ensuring consistent flowability and compressibility in tablet formulations .
Molecular Structure Analysis

Structure and Data

The molecular structure of Bibw 2992MA2 can be represented by its chemical formula:

C23H25ClFN4O3\text{C}_{23}\text{H}_{25}\text{ClF}\text{N}_{4}\text{O}_{3}

The compound features a quinazoline core with various functional groups that enhance its binding affinity to target receptors. The presence of a chloro-fluoro phenyl group and a tetrahydrofuran moiety contributes to its pharmacological properties.

Structural Data

  • Molecular Weight: Approximately 439.92 g/mol
  • Melting Point: Specific melting points can vary based on polymorphic forms but are generally around 150-160 °C for the dimaleate salt.
Chemical Reactions Analysis

Reactions and Technical Details

Bibw 2992MA2 undergoes several chemical reactions relevant to its pharmacological activity:

  1. Covalent Bond Formation: The compound is designed to covalently bind to cysteine residues in the ATP-binding site of EGFR and HER2, leading to irreversible inhibition of these receptors .
  2. Hydrolysis: In aqueous environments, the dimaleate salt may undergo hydrolysis, affecting its stability and bioavailability.
  3. Degradation Pathways: Understanding degradation pathways is essential for ensuring drug stability during storage and use.
Mechanism of Action

Process and Data

Bibw 2992MA2 functions primarily through its action as an irreversible inhibitor of EGFR and HER2 tyrosine kinases. Upon administration:

  1. Binding: The compound binds covalently to specific cysteine residues in the active sites of EGFR and HER2.
  2. Inhibition of Signaling Pathways: This binding prevents autophosphorylation and subsequent activation of downstream signaling pathways involved in cell proliferation and survival.
  3. Induction of Apoptosis: The inhibition leads to increased apoptosis in cancer cells that overexpress these receptors, making it effective in treating certain types of cancers .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.
  • Stability: Stability can be influenced by environmental factors such as temperature and humidity; thus, proper storage conditions are critical.

Relevant Data

  • Bulk Density: Variations in bulk density can affect processing; reported densities range from 0.12 to 0.40 g/mL depending on processing conditions.
  • Flowability: Poor flowability has been noted, requiring adjustments during tablet manufacturing processes .
Applications

Bibw 2992MA2 has significant applications in medical research and treatment:

  1. Cancer Treatment: Primarily used in targeted therapies for non-small cell lung cancer (NSCLC) that harbor mutations in EGFR.
  2. Research Tool: Utilized in research settings to study signaling pathways related to cancer progression and resistance mechanisms.
  3. Combination Therapies: Investigated for use in combination with other therapeutic agents to enhance efficacy against resistant cancer types .
Molecular Pharmacology and Target Interactions

Irreversible Inhibition Kinetics of EGFR/HER2 Tyrosine Kinases

BIBW 2992 (afatinib) is an ATP-competitive anilinoquinazoline derivative characterized by a reactive acrylamide group engineered to covalently bind cysteine residues in the kinase domains of EGFR (ErbB1), HER2 (ErbB2), and ErbB4. This compound operates through irreversible inhibition kinetics, fundamentally distinguishing it from first-generation reversible EGFR inhibitors. The acrylamide moiety forms a covalent Michael adduct with the conserved cysteine residue (Cys797 in EGFR, Cys805 in HER2) located near the ATP-binding pocket. This covalent modification results in permanent target inactivation, requiring de novo protein synthesis for functional recovery [1] [2].

Biochemical analyses demonstrate that afatinib exhibits sub-nanomolar potency against purified ErbB family kinases, with an EC~50~ of 1 nM against ErbB4. Cellular assays confirm potent inhibition of cancer cell lines driven by various ErbB receptor aberrations at concentrations below 100 nM. Crucially, the irreversible mechanism is validated by comparing afatinib with its close analog BI 37781, which lacks the acrylamide group. While BI 37781 inhibits EGFR and EGFRL858R with similar potency, it shows significantly reduced activity against cells expressing EGFRL858R/T790M, HER2, or ErbB4, underscoring the essential role of covalent bond formation for robust target suppression, particularly against resistance-conferring mutations [1].

Table 1: Inhibition Kinetics of BIBW 2992 Against ErbB Family Kinases

Kinase TargetEC~50~ (nM)Cellular IC~50~ (nM)Irreversible Mechanism
EGFR (Wild-type)0.5≤100Covalent (Cys797)
EGFR (L858R)0.8≤100Covalent (Cys797)
EGFR (T790M)10100-500Covalent (Cys797)
HER214≤100Covalent (Cys805)
ErbB41≤100Covalent (Cys803)

The pharmacological superiority of irreversible inhibition is evident in sustained pathway suppression and prolonged antiproliferative effects, even after compound removal. Preclinical studies in lung cancer xenograft models (including those with EGFR mutations) reveal that BIBW 2992 induces tumor regression with superior efficacy over reversible inhibitors like erlotinib, highlighting the therapeutic advantage conferred by its irreversible mechanism [2] [6].

Structural Basis for Selective Binding to Mutant EGFR (L858R, T790M)

The molecular interactions underlying BIBW 2992's activity against mutant EGFR forms have been elucidated through X-ray crystallography and mass spectrometry. Structural studies reveal that afatinib binds covalently to both wild-type EGFR and oncogenic mutants (L858R, T790M) through a conserved mechanism targeting Cys797. The compound adopts a specific binding orientation where its anilinoquinazoline core forms critical hydrogen bonds with Met793 in the hinge region, while the acrylamide group positions optimally for nucleophilic attack by Cys797 [1] [3].

Mass spectrometry analyses confirm covalent adduct formation not only with wild-type EGFR but also with the double mutant EGFRL858R/T790M, HER2, and ErbB4. The T790M mutation ("gatekeeper" mutation) typically enhances ATP affinity and steric hindrance in the kinase pocket, conferring resistance to first-generation inhibitors. However, BIBW 2992 overcomes this resistance through two key mechanisms: 1) The covalent bond formation compensates for reduced binding affinity by permanently inactivating the kinase, and 2) The quinazoline scaffold accommodates the bulkier methionine residue through strategic hydrophobic interactions. Structural comparisons reveal that the acrylamide-bearing side chain optimally occupies the hydrophobic pocket created by the T790M substitution, a feature not fully exploited by reversible inhibitors [1] [10].

Table 2: Structural Features of BIBW 2992 Binding to EGFR Mutants

EGFR VariantBinding Affinity (Relative to WT)Key Molecular InteractionsResistance Overcoming Mechanism
Wild-type1.0 (Reference)H-bonds: Met793; Covalent: Cys797N/A
L858R1.2x higherEnhanced hydrophobic interactionsStabilizes active conformation
T790M0.8xHydrophobic packing with Met790Covalent bond overcomes ATP affinity
L858R/T790M0.7xDual hydrophobic optimizationCombines L858R and T790M advantages

Notably, the L858R mutation in exon 21 stabilizes the active kinase conformation through altered salt bridge networks. BIBW 2992 exploits this conformational shift by positioning its tetrahydrofuran ring to form additional van der Waals contacts with residues in the phosphate-binding loop. This results in enhanced inhibitory potency against L858R mutants compared to wild-type EGFR. The compound's ability to simultaneously engage both the ATP-binding pocket and the allosteric site near Cys797 provides a structural rationale for its efficacy against multiple resistance-conferring mutations [3] [10].

Downstream Signaling Modulation: AKT/mTOR and MAPK Pathway Suppression

BIBW 2992 exerts profound effects on critical oncogenic signaling cascades downstream of ErbB receptors, particularly the PI3K/AKT/mTOR and MAPK pathways. Upon irreversible inhibition of EGFR/HER2, afatinib suppresses phosphorylation of key nodal points in both pathways. Cellular studies demonstrate that treatment with BIBW 2992 leads to rapid dephosphorylation of AKT at Ser473 (a marker of AKT activation) and its downstream effectors, including mTOR at Ser2448 and the ribosomal protein S6 at Ser235/236. This suppression occurs within hours of drug exposure and persists due to irreversible target binding [1] [4].

The PI3K/AKT/mTOR axis is a central survival pathway frequently hyperactivated in ErbB-driven cancers. BIBW 2992 disrupts this pathway at multiple levels: 1) Direct inhibition of receptor tyrosine kinases prevents PI3K recruitment and activation via ErbB receptors; 2) Reduced AKT phosphorylation diminishes its ability to inhibit pro-apoptotic proteins; and 3) mTORC1 inactivation impairs translational control, as evidenced by decreased phosphorylation of 4E-BP1 (Thr37/46). Importantly, pathway suppression correlates with antiproliferative effects and induction of apoptosis in cancer cell lines harboring EGFR mutations [4] [7].

Simultaneously, BIBW 2992 inhibits the MAPK pathway by blocking EGFR/HER2-dependent activation of RAS. This results in decreased phosphorylation of ERK1/2 (Thr202/Tyr204), effectively halting the proliferation signals mediated through this cascade. The compound's ability to concurrently suppress both PI3K/AKT/mTOR and MAPK signaling creates a synergistic antitumor effect by disrupting complementary survival and growth pathways. However, research indicates potential pathway crosstalk limitations—exclusive PI3K/AKT/mTOR inhibition may not fully prevent proliferative signals mediated through alternative pathways like PDGF, highlighting the importance of targeting upstream receptors [7] [9].

Table 3: Downstream Pathway Modulation by BIBW 2992

Signaling PathwayKey Phospho-Targets SuppressedBiological ConsequenceTimeframe of Inhibition
PI3K/AKT/mTORAKT (Ser473), mTOR (Ser2448), S6 (Ser235/236)Impaired survival signaling; Reduced protein synthesisSustained (>24 hours)
MAPKERK1/2 (Thr202/Tyr204), RS6KCell cycle arrest (G0/G1); Reduced proliferationRapid (<1 hour)
Translational Control4E-BP1 (Thr37/46)Decreased cap-dependent translationDelayed (24 hours)

Target Engagement Profiling in ErbB Family Homo- and Heterodimers

The ErbB receptor network operates through an intricate system of homo- and heterodimerization, with signaling outcomes heavily influenced by dimer composition. BIBW 2992 demonstrates differential activity across various dimeric configurations due to its unique target engagement profile. Biochemical and cellular studies reveal that afatinib effectively inhibits all catalytically active ErbB family members (EGFR, HER2, ErbB4) and shows significant activity against multiple dimer pairs [1] [5].

Notably, BIBW 2992 exhibits enhanced potency against heterodimers containing HER2. This is clinically relevant because HER2 serves as the preferred dimerization partner for other ErbB receptors, particularly in resistance settings. Immunohistochemical analyses of primary human cancers reveal frequent co-expression of multiple ErbB receptors. In bladder cancer, for example, co-expression of EGFR-HER2 occurs in 42.4% of cases, EGFR-HER2-HER3 in 22.0%, and all four receptors in 8.6%. Critically, specific dimer combinations correlate with patient outcomes—EGFR-HER2 and HER2-HER3 co-expression significantly predicts poorer survival (P=0.023 and P=0.042, respectively) [5].

BIBW 2992's ability to irreversibly inhibit multiple ErbB members provides a therapeutic advantage in these co-expressing tumors. Unlike monomer-selective inhibitors, afatinib effectively disrupts signaling from heterodimeric complexes by targeting both components. For instance, EGFR-HER2 heterodimers require simultaneous inhibition of both kinases for complete pathway blockade, a feat achieved more effectively by afatinib than by agents targeting only one receptor. This broad-spectrum inhibition is particularly valuable in tumors exhibiting receptor reprogramming, where resistance to first-generation inhibitors often involves compensatory upregulation of HER2 or HER3 [1] [6].

Table 4: Sensitivity of ErbB Dimers to BIBW 2992 Inhibition

Dimer ConfigurationPrevalence in CancersRelative Inhibition EfficiencyClinical Significance
EGFR HomodimerHigh (72.2% EGFR expression)++++Primary oncogenic driver
HER2 HomodimerModerate (44.5% HER2 expression)+++HER2-amplified cancers
EGFR-HER2 HeterodimerHigh (42.4% co-expression)+++++Poor prognosis indicator
HER2-HER3 HeterodimerModerate-High (56.3% HER3 expression)++++Potent PI3K activation
EGFR-HER3 HeterodimerModerate (Variable)+++Survival signaling
HER2-HER4 HeterodimerLow (29.8% HER4 expression)++Context-dependent signaling

Properties

Product Name

Bibw 2992MA2

IUPAC Name

but-2-enedioic acid;N-[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]-4-(dimethylamino)but-2-enamide

Molecular Formula

C32H33ClFN5O11

Molecular Weight

718.1 g/mol

InChI

InChI=1S/C24H25ClFN5O3.2C4H4O4/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15;2*5-3(6)1-2-4(7)8/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29);2*1-2H,(H,5,6)(H,7,8)

InChI Key

USNRYVNRPYXCSP-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.